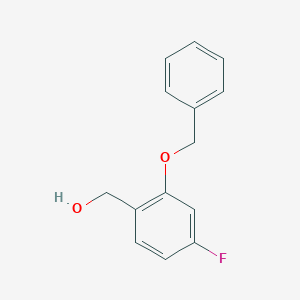

(2-(Benzyloxy)-4-fluorophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-fluoro-2-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGCFHNGHJMIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70730483 | |

| Record name | [2-(Benzyloxy)-4-fluorophenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351445-99-3 | |

| Record name | [2-(Benzyloxy)-4-fluorophenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70730483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-(Benzyloxy)-4-fluorophenyl)methanol synthesis protocol

An In-Depth Technical Guide to the Synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanol

Introduction

This compound is a key organic intermediate widely utilized in medicinal chemistry and drug development. Its structure incorporates three critical features: a fluorine atom, which can enhance metabolic stability and binding affinity of derivative compounds; a reactive primary alcohol for further chemical transformations; and a benzyl (Bn) ether, a common protecting group for phenols that is stable under a variety of reaction conditions but can be selectively removed when needed.[1][2] This guide provides a comprehensive, field-proven protocol for the synthesis of this valuable building block, designed for researchers, chemists, and professionals in the pharmaceutical sciences. The narrative emphasizes the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic process.

Synthetic Strategy and Retrosynthetic Analysis

The most robust and efficient pathway to this compound involves a two-step sequence starting from the commercially available 2-fluoro-4-hydroxybenzaldehyde. The strategy is as follows:

-

Protection Step: The phenolic hydroxyl group of 2-fluoro-4-hydroxybenzaldehyde is protected as a benzyl ether via the Williamson ether synthesis. This prevents its interference in the subsequent reduction step and yields the key intermediate, 2-(benzyloxy)-4-fluorobenzaldehyde.[3]

-

Reduction Step: The aldehyde functionality of the protected intermediate is selectively reduced to a primary alcohol using a mild hydride reducing agent, such as sodium borohydride, to afford the final product.

This approach is favored for its high yields, operational simplicity, and the use of readily available and cost-effective reagents.

Caption: Retrosynthetic analysis for this compound.

Part 1: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde

This initial step focuses on the protection of the phenolic hydroxyl group. The Williamson ether synthesis is the method of choice, proceeding via an Sₙ2 mechanism.[1] A weak base deprotonates the phenol, creating a nucleophilic phenoxide that subsequently attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion.[1]

Mechanism: Williamson Ether Synthesis

Sources

A Guide to the ¹H and ¹³C NMR Spectral Data of (2-(Benzyloxy)-4-fluorophenyl)methanol

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound (2-(Benzyloxy)-4-fluorophenyl)methanol. Designed for researchers, scientists, and professionals in drug development and organic chemistry, this document offers a comprehensive resource for the characterization of this and structurally related molecules. The guide integrates predicted spectral data with a comparative analysis of analogous compounds to ensure scientific integrity and provide field-proven insights.

Introduction: The Significance of this compound

This compound is a substituted arylmethanol. Such scaffolds are versatile synthetic precursors in organic synthesis. The incorporation of a fluorine atom can significantly influence a molecule's metabolic stability and binding affinity by altering its electronic properties. The benzyloxy group, a common protecting group for hydroxyl functionalities, also plays a crucial role in the molecule's overall structure and reactivity. Accurate spectral interpretation is paramount for confirming the identity and purity of such compounds in any research and development pipeline.

Predicted NMR Spectral Data

In the absence of publicly available experimental spectra for this compound, high-quality predicted ¹H and ¹³C NMR data have been generated using advanced computational algorithms.[1] These predictions are based on vast databases of known chemical shifts and coupling constants.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of this compound are numbered as shown in the following diagram.

Caption: Molecular structure and numbering scheme for this compound.

¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons of both phenyl rings, the benzylic methylene protons, the hydroxymethyl protons, and the hydroxyl proton.

Table 1: Predicted ¹H NMR Data for this compound

| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H (hydroxyl) | ~2.0-3.0 | Singlet (broad) | - | 1H |

| H7 | 4.65 | Singlet | - | 2H |

| H8 | 5.10 | Singlet | - | 2H |

| H3 | 6.75 | Doublet of doublets | J = 8.5, 2.5 | 1H |

| H5 | 6.80 | Doublet of doublets | J = 9.0, 2.5 | 1H |

| H6 | 7.25 | Doublet of doublets | J = 8.5, 9.0 | 1H |

| H10, H11, H12, H13, H14 | 7.30-7.45 | Multiplet | - | 5H |

Interpretation and Comparative Analysis:

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent. It is expected to appear as a broad singlet and may exchange with deuterium upon addition of D₂O.

-

Hydroxymethyl Protons (H7): The two protons of the CH₂OH group are chemically equivalent and are expected to appear as a singlet around 4.65 ppm. This is consistent with the typical range for benzylic alcohols. For example, in benzyl alcohol itself, these protons appear at approximately 4.67 ppm.[2]

-

Benzyloxy Methylene Protons (H8): The methylene protons of the benzyloxy group are also equivalent and are predicted to resonate as a singlet at approximately 5.10 ppm.

-

Fluorinated Phenyl Ring Protons (H3, H5, H6):

-

The fluorine atom at C4 strongly influences the chemical shifts and splitting patterns of the adjacent protons. The ortho-coupling (³JHH) is typically around 8-9 Hz, while the meta-coupling (⁴JHH) is smaller, around 2-3 Hz.

-

The proton H6, ortho to the hydroxymethyl group and meta to the fluorine, is expected at around 7.25 ppm.

-

The protons H3 and H5, which are ortho and meta to the fluorine respectively, will show complex splitting patterns due to both H-H and H-F couplings. Their predicted shifts are around 6.75-6.80 ppm, which is upfield due to the electron-donating effect of the benzyloxy and hydroxyl groups. Experimental data for 4-fluorobenzyl alcohol shows aromatic protons in the range of 7.0-7.3 ppm, supporting the predicted region.[3][4]

-

-

Benzyloxy Phenyl Ring Protons (H10-H14): The five protons of the unsubstituted phenyl ring of the benzyloxy group are expected to appear as a multiplet in the range of 7.30-7.45 ppm, a characteristic region for monosubstituted benzene rings.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The fluorine atom will cause splitting of the signals for the carbons in its vicinity due to C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) |

| C7 | 60.0 | Singlet | - |

| C8 | 70.5 | Singlet | - |

| C3 | 103.0 | Doublet | ~25 |

| C5 | 105.0 | Doublet | ~25 |

| C1 | 123.0 | Doublet | ~4 |

| C10, C14 | 127.5 | Singlet | - |

| C12 | 128.0 | Singlet | - |

| C11, C13 | 128.8 | Singlet | - |

| C6 | 130.0 | Doublet | ~10 |

| C9 | 136.5 | Singlet | - |

| C2 | 158.0 | Doublet | ~10 |

| C4 | 162.0 | Doublet | ~245 |

Interpretation and Comparative Analysis:

-

Aliphatic Carbons (C7, C8): The hydroxymethyl carbon (C7) is predicted around 60.0 ppm, and the benzyloxy methylene carbon (C8) at approximately 70.5 ppm. For comparison, the methylene carbon in benzyl alcohol is at 65.17 ppm.[2]

-

Fluorinated Phenyl Ring Carbons (C1-C6):

-

The most significant feature is the large one-bond coupling constant (¹JCF) for C4, predicted to be around 245 Hz, resulting in a doublet. The chemical shift of C4 will be significantly downfield due to the direct attachment of the electronegative fluorine atom.

-

The carbons ortho (C3, C5) and meta (C1, C6) to the fluorine will also appear as doublets with smaller coupling constants.

-

The chemical shifts are influenced by the substituents. The benzyloxy group at C2 is electron-donating, causing an upfield shift for the ortho and para carbons relative to benzene.

-

-

Benzyloxy Phenyl Ring Carbons (C9-C14): These carbons will appear as singlets in the typical aromatic region of 127-137 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

Instrument Setup and ¹H NMR Acquisition

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Set the acquisition time to 2-4 seconds.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the signals.

¹³C NMR Acquisition

-

Use the same sample and maintain the lock and shim settings.

-

Set the spectrometer to the ¹³C frequency.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).

-

Use a proton-decoupled pulse sequence.

-

Set the acquisition time to 1-2 seconds.

-

Set a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.

Caption: A generalized workflow for NMR data acquisition and processing.

Conclusion

This guide provides a thorough, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By integrating computational predictions with experimental data from analogous structures, we have established a reliable framework for the characterization of this compound. The detailed experimental protocol further equips researchers with the necessary methodology for acquiring their own high-quality data. This comprehensive approach underscores the power of combining theoretical and comparative analysis in modern chemical research.

References

-

Banfi, D.; Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia2008 , 62(4), 280-281. [Link]

-

Sajed, T.; Sayeeda, Z.; Lee, B. L.; Berjanskii, M.; Wang, F.; Gautam, V.; Wishart, D. S. Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites2024 , 14(5), 290. [Link]

-

ACD/Labs. NMR Predictors. [Link]

-

Mestrelab Research S.L. Mnova NMRPredict. [Link]

-

Supporting Information for Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). The Royal Society of Chemistry. [Link]

-

Tamang, S. R.; Cozzolino, A. F.; Findlater, M. Supporting information: Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater*. Department of Chemistry and Biochemistry, Texas Tech University. [Link]

-

PubChem. 4-Fluorobenzyl alcohol. National Center for Biotechnology Information. [Link]

-

Supporting Information for Catalytic transfer hydrogenation of esters to alcohols using a PNN-pincer ruthenium complex. The Royal Society of Chemistry. [Link]

-

Biological Magnetic Resonance Bank. BMRB entry bmse000407: Benzyl Alcohol. [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) for Benzyl alcohol. [Link]

-

Chemaxon. NMR Predictor. [Link]

-

Al-Haiza, M. A.; Mostafa, M. S.; El-Hefnawy, G. B. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. [Link]

-

Chegg.com. Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (2-(Benzyloxy)-4-fluorophenyl)methanol

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of (2-(Benzyloxy)-4-fluorophenyl)methanol, a key building block in organic and medicinal chemistry.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the predictable fragmentation pathways of this molecule under electrospray ionization (ESI) conditions. We will explore the underlying chemical principles that govern its dissociation, present a validated experimental protocol for its analysis, and provide visual aids to elucidate the fragmentation cascade. The insights herein are designed to empower scientists to confidently identify and characterize this compound and its analogues in complex matrices.

Introduction: Structural Context and Analytical Significance

This compound (Molecular Weight: 232.25 g/mol , Formula: C₁₄H₁₃FO₂) is a multifunctional aromatic compound. Its structure incorporates a fluorinated phenyl ring, a primary alcohol, and a benzyl ether moiety. Each of these functional groups imparts distinct chemical properties and, critically for our purposes, dictates a unique and predictable fragmentation pattern in mass spectrometry.

Understanding the fragmentation of this molecule is not merely an academic exercise. In drug discovery and development, it is essential to track intermediates, starting materials, and potential metabolites.[3] Mass spectrometry serves as a cornerstone for this purpose, and a deep understanding of fragmentation allows for unambiguous structural confirmation, impurity profiling, and metabolite identification. This guide serves as a practical roadmap for achieving that understanding.

Predicted Fragmentation Pathways under ESI-MS/MS

When subjected to positive-mode electrospray ionization, this compound is expected to readily form the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 233.26. The subsequent fragmentation of this precursor ion, induced by collision-induced dissociation (CID), is governed by the relative stabilities of the resulting fragment ions and neutral losses. The molecule's structure presents several energetically favorable cleavage points.

The fragmentation of energetically unstable molecular ions is a well-documented phenomenon that provides crucial structural information.[4] The primary fragmentation drivers for this molecule are the facile cleavage of the benzyl ether linkage and the dehydration of the primary alcohol.

Pathway A: The Dominant Benzylic Cleavage

The most prominent fragmentation pathway for compounds containing a benzyl group is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91 .[5] This occurs via cleavage of the C-O bond of the ether. The stability of the tropylium ion, derived from its aromaticity and resonance delocalization, makes this a very favorable process, often resulting in the base peak in the spectrum.

-

[M+H]⁺ (m/z 233.26) → [C₇H₇]⁺ (m/z 91.05) + C₇H₈FO₂ (Neutral Loss)

Pathway B: Dehydration of the Primary Alcohol

Alcohols commonly undergo fragmentation through dehydration, which is the elimination of a water molecule (H₂O, 18.01 Da).[6][7][8] This is a rearrangement reaction that leads to the formation of a stable, conjugated system. This pathway results in a significant fragment ion at m/z 215.25 .

-

[M+H]⁺ (m/z 233.26) → [M+H-H₂O]⁺ (m/z 215.25)

This fragment at m/z 215 can subsequently undergo the benzylic cleavage described in Pathway A, losing the benzyl group as toluene (92 Da) to yield a fragment at m/z 123.04 .

-

[M+H-H₂O]⁺ (m/z 215.25) → [C₇H₄FO]⁺ (m/z 123.04) + C₇H₈ (Neutral Loss)

Pathway C: Cleavage with Charge Retention on the Fluorinated Moiety

A less dominant, but still significant, pathway involves the same ether bond cleavage as in Pathway A, but with the charge being retained by the larger, fluorinated fragment. This results in an ion at m/z 143.06 , corresponding to the protonated 2-(hydroxymethyl)-5-fluorophenol portion.

-

[M+H]⁺ (m/z 233.26) → [C₇H₈FO₂]⁺ (m/z 143.06) + C₇H₆ (Neutral Loss)

This ion can then undergo its own characteristic fragmentation, primarily the loss of water (dehydration) from its primary alcohol group, to yield the same fragment seen in Pathway B, m/z 125.04 .

-

[C₇H₈FO₂]⁺ (m/z 143.06) → [C₇H₅FO]⁺ (m/z 125.04) + H₂O (Neutral Loss)

Summary of Key Fragments

The predicted fragmentation pattern provides a unique fingerprint for the identification of this compound.

| Predicted m/z | Proposed Ion Formula | Description of Origin | Pathway |

| 233.26 | [C₁₄H₁₄FO₂]⁺ | Protonated Molecular Ion [M+H]⁺ | - |

| 215.25 | [C₁₄H₁₂FO]⁺ | Loss of water (H₂O) from [M+H]⁺ | B |

| 143.06 | [C₇H₈FO₂]⁺ | Cleavage of ether bond, charge on fluorophenylmethanol | C |

| 125.04 | [C₇H₅FO]⁺ | Loss of water from m/z 143 | C |

| 91.05 | [C₇H₇]⁺ | Tropylium ion from benzylic cleavage | A |

Visualizing the Fragmentation Cascade

The relationships between the precursor ion and its major product ions are illustrated below.

Caption: Predicted MS/MS fragmentation pathways of protonated this compound.

Experimental Protocol: LC-MS/MS Analysis

This section provides a robust, self-validating protocol for the analysis of this compound using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Materials and Reagents

-

This compound standard

-

LC-MS grade Acetonitrile

-

LC-MS grade Water

-

LC-MS grade Formic Acid (≥99%)

-

Methanol (for sample dissolution)

Sample Preparation

-

Prepare a 1 mg/mL stock solution of the standard in methanol.

-

Create a working solution by diluting the stock solution to 1 µg/mL in a 50:50 mixture of Acetonitrile:Water.

-

Vortex the working solution thoroughly.

-

Transfer the solution to an appropriate autosampler vial.

Liquid Chromatography (LC) Parameters

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

-

Gradient:

-

0.0 min: 10% B

-

5.0 min: 95% B

-

7.0 min: 95% B

-

7.1 min: 10% B

-

9.0 min: 10% B (End)

-

-

Column Temperature: 40 °C

Mass Spectrometry (MS) Parameters

-

Instrument: Tandem quadrupole or Q-TOF mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 400 °C

-

Desolvation Gas Flow: 800 L/hr (Nitrogen)

-

Collision Gas: Argon

-

Acquisition Mode:

-

Full Scan (MS1): Scan range m/z 50-400 to confirm the [M+H]⁺ precursor at m/z 233.26.

-

Product Ion Scan (MS2): Isolate the precursor ion at m/z 233.26 and fragment using a collision energy of 25 eV. Scan for product ions in the range m/z 50-250.

-

Experimental Workflow Visualization

Caption: Standard operational workflow for the LC-MS/MS analysis of the target compound.

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by fundamental principles of chemical stability. The analysis reveals a characteristic pattern dominated by the formation of the tropylium ion (m/z 91) and a dehydrated molecular ion (m/z 215). By understanding these core fragmentation pathways and employing the detailed analytical protocol provided, researchers can achieve high-confidence identification and characterization of this molecule. This guide provides the foundational knowledge and practical methodology required for the successful application of mass spectrometry in research and development involving this and structurally related compounds.

References

-

Journal of the American Society for Mass Spectrometry. Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. ACS Publications. Available at: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

-

Chem-Station. Alcohol: Mass Spectra Fragmentation Patterns. Available at: [Link]

-

YouTube. Part 12: Aromatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. Available at: [Link]

-

NIST. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

-

SlidePlayer. Mass Spectrometry: Fragmentation. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

PubMed. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Available at: [Link]

-

International Journal of Pharmaceutical Research and Allied Sciences. Metabolite Identification by Mass Spectrometry. Available at: [Link]

-

Chemistry LibreTexts. 6.2: Fragmentation. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 351445-99-3|this compound|BLDpharm [bldpharm.com]

- 3. ijpras.com [ijpras.com]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. whitman.edu [whitman.edu]

- 6. Alcohol : Mass Spectra Fragmentation Patterns [almerja.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of (2-(Benzyloxy)-4-fluorophenyl)methanol

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of (2-(Benzyloxy)-4-fluorophenyl)methanol, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles and practical applications of IR spectroscopy for the structural elucidation and quality control of this compound. We will explore the expected vibrational modes, provide a detailed experimental protocol for acquiring a high-fidelity spectrum, and offer insights into the interpretation of the spectral data.

Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Synthesis

In the realm of pharmaceutical development and organic synthesis, the unambiguous characterization of molecular structures is paramount. Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that probes the vibrational modes of molecules.[1] By irradiating a sample with infrared light, we can identify the functional groups present within a molecule, providing a unique "fingerprint" that is invaluable for structural confirmation, purity assessment, and reaction monitoring.

This compound possesses several key functional groups, including a hydroxyl group (-OH), a benzyl ether linkage (C-O-C), a fluorinated aromatic ring, and a benzylic alcohol moiety. Each of these groups exhibits characteristic absorption bands in the IR spectrum, and their collective presence and positions provide a robust method for confirming the identity and integrity of the molecule.

Molecular Structure and Predicted IR Absorption Profile

The molecular structure of this compound is presented below:

Based on this structure, we can predict the characteristic IR absorption bands. The primary vibrational modes of interest are the stretching and bending of the O-H, C-H, C=C, C-O, and C-F bonds.

Table 1: Predicted Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and Expert Insights |

| 3600-3200 | Strong, Broad | O-H Stretch (Alcohol) | The broadness of this peak is a hallmark of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[2] A sharper, less intense peak may sometimes be observed around 3600 cm⁻¹ for non-hydrogen-bonded (free) O-H groups.[3] |

| 3100-3000 | Medium to Weak | Aromatic C-H Stretch | These absorptions are characteristic of the C-H stretching vibrations on the two aromatic rings.[4] |

| 3000-2850 | Medium to Weak | Aliphatic C-H Stretch | These peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂-) groups of the benzyl ether and the methanol substituent. |

| 1610-1580, 1500-1450 | Medium to Strong | Aromatic C=C Ring Stretch | The double bonds within the phenyl rings give rise to these characteristic stretching vibrations. The presence of multiple bands in this region is typical for aromatic compounds.[5] |

| 1250-1200 | Strong | Aryl-O-CH₂ Stretch (Asymmetric) | The asymmetric stretching of the C-O-C ether linkage is expected to produce a strong absorption band in this region. |

| 1100-1000 | Strong | C-F Stretch | The carbon-fluorine bond is highly polarized, resulting in a strong and characteristic absorption band.[6] |

| 1050-1000 | Strong | C-O Stretch (Primary Alcohol) | The stretching vibration of the C-O single bond in the primary alcohol group gives rise to a strong absorption in this region.[7] |

| ~850 | Strong | Aromatic C-H Out-of-Plane Bend | The substitution pattern on the fluorinated aromatic ring will influence the position of this strong out-of-plane bending vibration. |

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To ensure the acquisition of a reliable and reproducible IR spectrum, a standardized experimental protocol is essential. The following method describes the preparation of a potassium bromide (KBr) pellet, a common technique for analyzing solid samples.

I. Materials and Equipment

-

This compound (solid, finely powdered)

-

Spectroscopic grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Spatula

-

Analytical balance

II. Step-by-Step Procedure

-

Sample Preparation:

-

Accurately weigh approximately 1-2 mg of this compound and 100-150 mg of dry KBr.

-

Thoroughly grind the KBr in the agate mortar to a fine, consistent powder. This step is crucial to minimize light scattering.

-

Add the this compound to the mortar and continue grinding until the sample is homogeneously dispersed within the KBr matrix. The mixture should appear as a uniform, fine powder.

-

-

Pellet Formation:

-

Carefully transfer a portion of the homogeneous mixture into the pellet-forming die.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A clear pellet is indicative of a well-prepared sample.

-

-

Spectral Acquisition:

-

Gently remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Acquire the IR spectrum of the sample, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

III. Data Analysis and Interpretation

-

The acquired spectrum should be baseline-corrected to ensure accurate peak identification.

-

Identify and label the major absorption bands, comparing their positions and relative intensities to the predicted values in Table 1.

-

The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.[5]

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol for obtaining the IR spectrum of this compound.

Caption: Experimental workflow for FTIR analysis of this compound.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating steps to ensure the integrity of the results:

-

Visual Inspection of the KBr Pellet: A transparent or translucent pellet indicates proper sample grinding and dispersion, minimizing scattering effects that can distort the spectrum.

-

Background Correction: The acquisition of a background spectrum is crucial for eliminating interference from atmospheric components, ensuring that the observed peaks are solely from the sample.

-

Reproducibility: Repeating the measurement with a newly prepared pellet should yield a virtually identical spectrum, confirming the reliability of the sample preparation and instrument performance.

-

Comparison with Predicted Spectrum: The positions of the major absorption bands should align with the theoretically predicted values for the key functional groups, providing confidence in the structural assignment.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of this compound. By understanding the characteristic vibrational frequencies of its constituent functional groups and adhering to a rigorous experimental protocol, researchers can confidently verify the identity, purity, and structural integrity of this important synthetic intermediate. This guide provides the foundational knowledge and practical steps necessary to leverage the full potential of IR spectroscopy in a research and development setting.

References

-

OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

-

LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. In Chemistry LibreTexts. Retrieved from [Link]

-

PrepMate. Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. Retrieved from [Link]

-

National Institutes of Health. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. In PMC. Retrieved from [Link]

-

ResearchGate. Observed and calculated FT-IR spectra of 2-(4-methoxybenzyloxy)-4-methylquinoline (MBMQ). Retrieved from [Link]

-

Nature. (2020, February 28). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Retrieved from [Link]

-

LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts. Retrieved from [Link]

-

Michigan State University. Infrared Spectrometry. In Department of Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

- Google Patents. CN102358723A - Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine.

-

LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. In Chemistry LibreTexts. Retrieved from [Link]

-

Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved from [Link]

-

University of Calgary. Infrared Spectroscopy (IR). Retrieved from [Link]

- Google Patents. CN102898289A - Method for synthesizing 2-(4-benzylmethoxyphenyl)ethanol medical intermediate.

-

Pharmacy 180. IR Stretching Frequencies - Structure Determination of Organic Compounds. Retrieved from [Link]

-

University of Colorado Boulder. IR Absorption Table. In Department of Chemistry. Retrieved from [Link]

-

National Institutes of Health. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Retrieved from [Link]

-

University of Hertfordshire. (benzyloxy)methanol. In AERU. Retrieved from [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Retrieved from [Link]

-

Organic Chemistry Portal. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]

-

National Institute of Standards and Technology. Infrared spectra of methanol, ethanol, and n-propanol. Retrieved from [Link]

-

LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. proprep.com [proprep.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to GSK1070916: A Potent and Selective Aurora B/C Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1070916 is a highly potent and selective, ATP-competitive small molecule inhibitor of Aurora B and Aurora C kinases.[1][2] The Aurora kinase family, comprising Aurora A, B, and C, plays a crucial role in the regulation of mitosis.[1][3] Overexpression or amplification of these kinases is a common feature in various human cancers, making them attractive targets for cancer therapy.[1][4] GSK1070916 has demonstrated broad antitumor activity in preclinical models, positioning it as a promising candidate for further development.[1] This guide provides a comprehensive overview of the characterization of GSK1070916, including its mechanism of action, biochemical and cellular activity, and key experimental protocols.

Mechanism of Action

GSK1070916 exerts its anti-cancer effects by inhibiting the catalytic activity of Aurora B and C kinases.[3][5] Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for proper chromosome segregation and cytokinesis.[3] Inhibition of Aurora B by GSK1070916 leads to a failure in the phosphorylation of its substrates, such as histone H3 at serine 10.[1] This disruption of Aurora B function results in cells failing to complete mitosis, leading to endoreduplication, polyploidy, and ultimately, apoptosis.[1] GSK1070916 is a reversible and ATP-competitive inhibitor with an exceptionally long residence time on the Aurora B and C enzymes.[3][5]

Signaling Pathway and Cellular Consequences of Aurora B Inhibition

Sources

- 1. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSK1070916 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. portlandpress.com [portlandpress.com]

Synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanol from 2-hydroxy-4-fluorobenzaldehyde

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanol, a valuable intermediate in medicinal chemistry and drug development. The narrative is structured to provide not only a step-by-step methodology but also the underlying chemical principles and rationale that govern the experimental choices, ensuring a robust and reproducible process for researchers and drug development professionals.

The synthesis is a two-step process commencing with the protection of the phenolic hydroxyl group of 2-hydroxy-4-fluorobenzaldehyde via a Williamson ether synthesis, followed by the selective reduction of the aldehyde functionality to a primary alcohol.

Part 1: O-Benzylation of 2-hydroxy-4-fluorobenzaldehyde

The initial step focuses on the protection of the reactive phenolic hydroxyl group. A benzyl ether is an excellent choice for a protecting group as it is stable under a wide range of reaction conditions but can be readily removed by catalytic hydrogenation. The Williamson ether synthesis is the classic and most direct method for this transformation.[1][2]

Mechanism and Scientific Rationale: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][5][6]

-

Deprotonation: The reaction is initiated by a base, which deprotonates the weakly acidic phenolic hydroxyl group of 2-hydroxy-4-fluorobenzaldehyde. This generates a highly nucleophilic phenoxide ion.[1]

-

Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzylating agent (benzyl bromide). This attack occurs from the backside relative to the leaving group (bromide), in a concerted step where the new C-O bond is formed as the C-Br bond is broken.[3][4]

Choice of Reagents—A Causality-Driven Approach:

-

Base (Anhydrous Potassium Carbonate, K₂CO₃): While strong bases like sodium hydride (NaH) can be used, a moderately weak base like K₂CO₃ is sufficient and often preferred for phenols.[1][5] Its use minimizes potential side reactions. It is crucial that the K₂CO₃ be anhydrous, as the presence of water can hydrolyze the benzyl bromide and reduce the efficacy of the phenoxide formation.

-

Benzylating Agent (Benzyl Bromide, BnBr): Benzyl bromide is an ideal electrophile for this SN2 reaction. It is a primary halide, meaning the carbon atom bearing the leaving group is unhindered, allowing for easy backside attack by the nucleophile.[7] This steric accessibility heavily favors the SN2 pathway over competing elimination (E2) reactions.[3][6]

-

Solvent (N,N-Dimethylformamide, DMF): A polar aprotic solvent like DMF is the solvent of choice.[1][2] Such solvents are capable of solvating the potassium cation but do not strongly solvate the phenoxide anion. This leaves the nucleophile "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction.[1][3]

Visualizing the Workflow: Williamson Ether Synthesis

Caption: Workflow for the O-benzylation of 2-hydroxy-4-fluorobenzaldehyde.

Experimental Protocol: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add 2-hydroxy-4-fluorobenzaldehyde (1.0 eq).[1][8]

-

Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material completely. To this solution, add anhydrous potassium carbonate (1.5 - 2.0 eq).[1][8]

-

Phenoxide Formation: Stir the resulting suspension vigorously at room temperature for 20-30 minutes. This facilitates the formation of the potassium phenoxide salt.[2][8][9]

-

Addition of Benzylating Agent: Slowly add benzyl bromide (1.1 - 1.2 eq) dropwise to the stirring suspension at room temperature.[2][8][9]

-

Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours.[2][8]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into deionized water. Transfer the mixture to a separatory funnel.[2]

-

Extraction: Extract the aqueous layer three times with ethyl acetate.[1][2]

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.[2][8]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1][2]

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-(benzyloxy)-4-fluorobenzaldehyde as a solid.[1][2][8]

Part 2: Reduction of 2-(Benzyloxy)-4-fluorobenzaldehyde

With the phenolic hydroxyl group protected, the next step is the selective reduction of the aldehyde carbonyl group to a primary alcohol. This transformation is a critical step in modifying the reactivity of the molecule for subsequent synthetic steps.

Mechanism and Scientific Rationale: Hydride Reduction

The reduction of aldehydes to primary alcohols is efficiently achieved using metal hydride reagents.[10] Sodium borohydride (NaBH₄) is an excellent choice for this purpose due to its mild nature and high selectivity.[11][12]

The mechanism involves two main steps:[11][13]

-

Nucleophilic Addition of Hydride: The borohydride ion (BH₄⁻) serves as a source of the hydride ion (H⁻). The hydride acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.[13][14] This addition breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral alkoxide intermediate.[12]

-

Protonation: The resulting alkoxide intermediate is then protonated during the work-up step (or by the protic solvent, such as methanol) to yield the final primary alcohol product.[11][14]

Choice of Reagents—A Causality-Driven Approach:

-

Reducing Agent (Sodium Borohydride, NaBH₄): NaBH₄ is a mild and selective reducing agent.[12] It readily reduces aldehydes and ketones but does not typically reduce less reactive carbonyl compounds like esters, amides, or carboxylic acids under standard conditions.[10][11][15] This chemoselectivity is highly advantageous as it ensures that only the desired aldehyde group is transformed. Furthermore, NaBH₄ is significantly safer and easier to handle than more powerful and pyrophoric hydrides like lithium aluminum hydride (LiAlH₄).[10]

-

Solvent (Methanol or Ethanol): Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions.[14] They are capable of dissolving both the substrate and the NaBH₄, and they can also serve as the proton source to quench the intermediate alkoxide.

Visualizing the Workflow: Aldehyde Reduction

Caption: Workflow for the NaBH₄ reduction of 2-(benzyloxy)-4-fluorobenzaldehyde.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 2-(benzyloxy)-4-fluorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C using an ice-water bath. This helps to moderate the initial exothermic reaction upon addition of the reducing agent.

-

Addition of Reducing Agent: To the stirred solution, add sodium borohydride (NaBH₄, 1.0 - 1.5 eq) slowly in small portions. Effervescence (hydrogen gas evolution) may be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and continue to stir for an additional 1-2 hours.

-

Monitoring: Monitor the reaction by TLC to confirm the complete consumption of the starting aldehyde. The product, an alcohol, will be more polar than the starting aldehyde.

-

Work-up: Carefully quench the reaction by the slow addition of deionized water or dilute (1M) hydrochloric acid to destroy any excess NaBH₄.

-

Solvent Removal: Remove the methanol from the mixture under reduced pressure.

-

Extraction: Extract the resulting aqueous residue three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude product by silica gel column chromatography (hexane/ethyl acetate) to afford pure this compound.

Quantitative Data Summary and Characterization

Table 1: Summary of Reaction Parameters

| Step | Reaction | Starting Material | Key Reagents | Equivalents | Solvent | Temp. (°C) | Time (h) |

| 1 | Williamson Ether Synthesis | 2-hydroxy-4-fluorobenzaldehyde | K₂CO₃, Benzyl Bromide | 1.5-2.0, 1.1-1.2 | DMF | 60-70 | 4-6 |

| 2 | Aldehyde Reduction | 2-(benzyloxy)-4-fluorobenzaldehyde | Sodium Borohydride | 1.0-1.5 | Methanol | 0 to RT | 1-2 |

Table 2: Spectroscopic Characterization of this compound

| Technique | Expected Observations |

| ¹H NMR | Signals expected for the aromatic protons (6.5-7.5 ppm), benzylic methylene protons of the ether (~5.1 ppm), the alcohol methylene protons (~4.6 ppm), and a broad singlet for the hydroxyl proton.[8] |

| ¹³C NMR | Resonances anticipated for the aromatic carbons (100-160 ppm), the benzylic methylene carbon (~70 ppm), and the alcohol methylene carbon (~60-65 ppm). The carbon attached to fluorine will show a characteristic large coupling constant.[8] |

| IR Spectroscopy | Characteristic absorption bands are expected for the O-H stretch of the alcohol (broad, ~3300-3400 cm⁻¹), C-O-C ether linkage (~1250 cm⁻¹), and C-F bond (~1100-1200 cm⁻¹). The strong C=O stretch of the aldehyde (~1680-1700 cm⁻¹) will be absent.[8] |

| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z = 232.25. |

Overall Synthesis Visualization

Caption: Two-step synthesis of the target molecule from the starting material.

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

-

Open Library Publishing Platform. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

-

OpenOChem Learn. Reduction of Aldehydes and Ketones. [Link]

-

SciELO. Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH. [Link]

-

Brainly.com. Draw the major organic product for the reaction of benzaldehyde with sodium borohydride. [Link]

-

Jetir.Org. Contribution of phase transfer catalyst to green chemistry: A review. [Link]

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

-

IJRAR. COMPARATIVE STUDY OF SODIUM BOROHYDRIDE CATALYSED REDUCTION REATIONS: SYNTHESIS AND CHARACTERIZATION OF BENZYL ALCOHOL AND ANTIB. [Link]

-

Chemistry LibreTexts. 11.4: Synthesis of Alcohols- Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds. [Link]

-

Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Oriental Journal of Chemistry. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

Slideshare. Phase transfer catalysis | PPTX. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

-

ACS Publications. In Situ Silane Activation Enables Catalytic Reduction of Carboxylic Acids - Supporting Information. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. [Link]

- Google Patents. US6455739B1 - Production of 4-fluorobenzaldehyde.

-

The Royal Society of Chemistry. Supporting information. [Link]

-

CORE. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy. [Link]

-

Spectral Database for Organic Compounds, SDBS. N-Benzyl(2-fluorophenyl)methanamine - Optional[13C NMR] - Chemical Shifts. [Link]

-

NIH. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. [Link]

- Google Patents. CN102358723A - Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine.

- Google Patents. CN102898289A - Method for synthesizing 2-(4-benzylmethoxyphenyl)

- Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. brainly.com [brainly.com]

- 13. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

The Role of Fluorine in Enhancing the Metabolic Stability of Benzyloxy Derivatives

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Benzyloxy derivatives are prevalent scaffolds in medicinal chemistry, valued for their synthetic tractability and ability to engage with a wide range of biological targets. However, their utility is often hampered by significant metabolic instability, primarily driven by cytochrome P450 (CYP)-mediated oxidation at the benzylic position. This rapid metabolism leads to poor pharmacokinetic profiles, characterized by high clearance and short in vivo half-lives, posing a major challenge in drug development. A key strategy to overcome this liability is the strategic incorporation of fluorine at or near the metabolically vulnerable site. This guide provides an in-depth examination of the mechanisms underlying the metabolic instability of benzyloxy derivatives and elucidates the pivotal role of fluorine in mitigating this issue. We will explore the physicochemical principles of fluorine's "metabolic shielding" effect, present detailed experimental protocols for assessing metabolic stability, and discuss the analytical techniques required for metabolite identification.

The Metabolic Challenge: Benzylic Oxidation of Benzyloxy Derivatives

The benzyloxy group is a common structural motif in drug candidates. Its susceptibility to metabolism, however, is a well-documented challenge for medicinal chemists.[1] The primary route of degradation is oxidation of the benzylic carbon—the carbon atom attached to both the phenyl ring and the oxygen atom.

The Mechanism of Cytochrome P450-Mediated Benzylic Oxidation

This metabolic transformation is predominantly catalyzed by cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases that are the primary drivers of Phase I metabolism in the liver.[2][3] The generally accepted mechanism for the oxidation of a benzylic C-H bond involves a process known as hydrogen atom abstraction (HAT) followed by oxygen rebound.[2][4]

-

Hydrogen Atom Abstraction (HAT): The highly reactive iron-oxo species (Compound I) within the P450 active site abstracts a hydrogen atom from the benzylic carbon, generating a transient carbon radical.[2]

-

Oxygen Rebound: The resulting hydroxyl group bound to the iron center then "rebounds" to the carbon radical, forming a hemiacetal or carbinolamine intermediate.

-

Non-enzymatic Cleavage: This intermediate is inherently unstable and rapidly undergoes non-enzymatic cleavage, breaking the C-O bond and yielding an aldehyde (benzaldehyde) and the corresponding alcohol fragment of the original molecule.[2]

This metabolic "soft spot" often renders the entire molecule pharmacokinetically unviable.[5] Identifying and mitigating such liabilities early in the drug discovery process is critical for success.[6]

Caption: P450-mediated oxidation of a benzyloxy derivative.

Fluorine as a Bioisosteric Metabolic Shield

One of the most effective strategies to prevent unwanted metabolic oxidation is the introduction of fluorine atoms at or near the vulnerable site.[1][7] This approach leverages the unique physicochemical properties of fluorine, making it a powerful tool in medicinal chemistry.[8]

The Causality Behind Fluorine's Protective Effect

The replacement of hydrogen with fluorine, a classic bioisosteric substitution, enhances metabolic stability through two primary mechanisms.[9][10]

-

Increased Bond Strength: The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy ~109 kcal/mol) than the carbon-hydrogen (C-H) bond (~99 kcal/mol).[11][12] This higher bond energy makes the abstraction of a fluorine atom by the P450 enzyme energetically unfavorable, effectively blocking the initial and rate-limiting step of the oxidation cascade.[13]

-

Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect.[1][9] When placed at the benzylic position (e.g., -CHF- or -CF₂-), it lowers the electron density of the adjacent C-H bonds. This electronic perturbation can make the remaining hydrogen atoms less susceptible to abstraction by the electrophilic P450 iron-oxo species.[14]

By replacing the metabolically labile hydrogens at the benzylic position, fluorine acts as a "metabolic shield," preventing cleavage and preserving the parent compound's integrity.[7][15] This directly translates to lower intrinsic clearance and a longer in vivo half-life, improving the drug's overall exposure and pharmacokinetic profile.[6][16]

Caption: Fluorine blocks the initial step of P450 oxidation.

Data Presentation: The Impact of Fluorination

The beneficial effect of fluorination on metabolic stability is well-documented. For instance, the development of the cholesterol absorption inhibitor Ezetimibe involved the strategic use of fluorine to block sites of metabolism, resulting in a significant increase in in vivo potency compared to its non-fluorinated predecessor.[1] While specific data for a single benzyloxy derivative pair is proprietary, the general principle is consistently observed across numerous chemical series.

| Compound | Structure (Benzylic Position) | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Analog A | -O-CH₂ -Ph | < 5 | > 200 |

| Analog B | -O-CF₂ -Ph | > 60 | < 10 |

| Table 1: Representative data comparing the metabolic stability of a hypothetical non-fluorinated benzyloxy derivative (Analog A) with its difluorinated counterpart (Analog B) in a human liver microsome assay. The data illustrates a dramatic increase in stability upon fluorination. |

Experimental Protocols for Assessing Metabolic Stability

To empirically determine the metabolic stability of a compound, in vitro assays using liver-derived enzyme systems are indispensable tools in drug discovery.[17][18] These assays measure the rate of disappearance of the parent drug over time.[19]

Liver Microsomal Stability Assay

This is a cost-effective, high-throughput assay used to screen for Phase I metabolic liabilities.[20][21] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[18]

Principle & Causality: This assay isolates the contribution of Phase I enzymes (primarily CYPs) by providing them with the necessary cofactor, NADPH, to initiate the catalytic cycle.[21] By measuring the parent compound's depletion in this system, we get a direct measure of its susceptibility to oxidative metabolism. The choice of microsomes from different species (human, rat, mouse, dog) allows for an early assessment of interspecies differences in metabolism.[22]

Step-by-Step Methodology: [22][23][24]

-

Preparation:

-

Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.

-

Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

-

Prepare a phosphate buffer solution (100 mM, pH 7.4).

-

Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer. This system ensures a constant supply of NADPH throughout the incubation.

-

-

Incubation:

-

In a 96-well plate, add the phosphate buffer.

-

Add the test compound to achieve a final concentration of 1 µM.

-

Add the liver microsome solution to a final protein concentration of 0.5 mg/mL.

-

Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

-

Reaction Initiation & Termination:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins, instantly halting all enzymatic activity.[23]

-

-

Sample Processing & Analysis:

-

Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point relative to the internal standard.[5]

-

Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The natural logarithm of this percentage versus time gives a linear slope (k), which is the elimination rate constant.

-

Half-life (t½): t½ = 0.693 / k

-

Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)[6][22]

Hepatocyte Stability Assay

This assay is considered the "gold standard" for in vitro metabolism studies as it provides a more comprehensive metabolic picture.[18]

Principle & Causality: Intact hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors in their physiological context.[17][18] This allows for the assessment of a compound's susceptibility to a broader range of metabolic pathways, including conjugation reactions (e.g., glucuronidation, sulfation) that follow initial oxidation. It provides a more accurate prediction of in vivo hepatic clearance.[19]

Step-by-Step Methodology: [25]

-

Preparation:

-

Thaw cryopreserved hepatocytes and assess viability (should be >80%).

-

Resuspend the hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) to a specific cell density (e.g., 1 million cells/mL).

-

-

Incubation:

-

In a 96-well plate, add the hepatocyte suspension.

-

Add the test compound to a final concentration of 1 µM.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂, with gentle shaking to keep the cells in suspension.

-

-

Sampling & Termination:

-

At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the cell suspension.

-

Terminate the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing & Analysis:

-

The process is identical to the microsomal assay: centrifuge to pellet cell debris and protein, then analyze the supernatant by LC-MS/MS.

-

Analytical Workflow for Metabolite Identification

While stability assays quantify the disappearance of the parent drug, identifying the resulting metabolites is crucial for understanding the metabolic pathways and ensuring that no pharmacologically active or toxic byproducts are formed.[5][26]

Caption: A typical workflow for in vitro metabolic stability assays.

Core Technique: LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry is the cornerstone technology for both quantifying the parent drug and identifying its metabolites.[5][25]

-

Liquid Chromatography (LC): Separates the components of the complex biological sample (parent drug, metabolites, endogenous matrix components) based on their physicochemical properties before they enter the mass spectrometer.[27]

-

Mass Spectrometry (MS): Ionizes the separated components and measures their mass-to-charge ratio (m/z), allowing for detection and quantification. High-resolution mass spectrometry (HRMS) can provide the elemental composition of molecules, greatly aiding in the identification of unknown metabolites.[27]

-

Tandem MS (MS/MS): The parent ion of interest is isolated and fragmented. The resulting fragmentation pattern serves as a "fingerprint" that can be used to elucidate the structure of the metabolite and pinpoint the site of metabolic modification.[5] For example, the addition of 16 atomic mass units (+16 amu) to the parent mass is indicative of a hydroxylation event.

Broader Implications and Potential Caveats

While fluorination is a powerful strategy, it is not a universal solution and must be applied judiciously.

-

Distal Electronic Effects: Fluorine substitution on the phenyl ring of a benzyloxy derivative, even distant from the benzylic carbon, can still influence metabolic stability by altering the electronic properties of the entire molecule.[1]

-

Potential for Toxic Metabolites: Although the C-F bond is strong, metabolism can sometimes occur at other sites or, in rare cases, lead to defluorination.[11] Oxidative defluorination can generate reactive acyl fluorides.[28] Furthermore, metabolism of certain fluorinated motifs can lead to the formation of toxic byproducts like fluoroacetate, which is a potent inhibitor of the Krebs cycle.[11][15] Therefore, a thorough metabolite identification study is essential for any fluorinated drug candidate.

Conclusion

The metabolic instability of benzyloxy derivatives, primarily due to P450-mediated benzylic oxidation, is a significant hurdle in drug development. The strategic replacement of metabolically labile benzylic hydrogens with fluorine is a field-proven and highly effective strategy to block this degradation pathway. This is achieved through the superior strength of the C-F bond, which resists enzymatic cleavage. This "metabolic shielding" leads to enhanced stability, lower clearance, and improved pharmacokinetic profiles. The robust in vitro tools described, including microsomal and hepatocyte stability assays coupled with LC-MS/MS analysis, provide the essential framework for researchers to evaluate the success of this strategy and advance more durable and effective drug candidates into clinical development.

References

- Nuvisan (n.d.). Advanced in vitro metabolic stability assays for drug discovery.

- Ma, S., & Chowdhury, S. K. (2007). Analytical strategies for identifying drug metabolites. PubMed.

- Xu, X., et al. (2002). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed.

- Lombardo, F., et al. (2020). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online.

- Creative Bioarray (n.d.). In Vitro Metabolic Stability.

- Eurofins Discovery (n.d.). Metabolic Stability Services.

- AxisPharm (n.d.). Microsomal Stability Assay Protocol.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.

- Auchus, R. J., et al. (2014). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. Organic & Biomolecular Chemistry (RSC Publishing).

- Auchus, R. J., et al. (2014). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. NIH.

- Gouverneur, V., & Müller, K. (2009). The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Unknown Author. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- BioIVT (n.d.). Metabolic Stability Assay Services.

- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.

- Cyprotex (n.d.). Microsomal Stability. Evotec.

- Unknown Author. (2012). Application of Bioisosteres in Drug Design.

- Lima, T. B., et al. (2020). Drug Metabolites: General Features and Most Applicable Analytical Methods of Studies.

- Unknown Author. (2025). The role of fluorine in medicinal chemistry. ResearchGate.

- Benchchem (2025). Application Note: Analytical Strategies for Metabolite Identification.

- Unknown Author. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.

- Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Research Repository UCD.

- Shaffer, C. L., et al. (2006). Cytochrome P450-catalyzed Oxidation of N-benzyl-N-cyclopropylamine Generates Both Cyclopropanone Hydrate and 3-hydroxypropionaldehyde via Hydrogen Abstraction, Not Single Electron Transfer. PubMed.

- Benchchem (2025). Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates.

- Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.

- Singh, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

- Unknown Author. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io.

- Thompson, J. A., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry - ACS Publications.

- Chen, Y., et al. (2019). Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. NIH.

- Guengerich, F. P. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.

- Rock, D. A., et al. (2015). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed.

- Park, B. K., & Kitteringham, N. R. (1990). Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications. Taylor & Francis Online.

- Unknown Author. (n.d.). In vitro test methods for metabolite identification: A review. SciSpace.

- Creative Bioarray (n.d.). Microsomal Stability Assay.

- Wernevik, J., et al. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.

- Amstutz, V., et al. (2022). The impact of legacy and novel perfluoroalkyl substances on human cytochrome P450: An in vitro study on the inhibitory potential and underlying mechanisms. PubMed.

- Guengerich, F. P. (2025). Engineering the Cytochrome P450 Oxidation System To Enhance Benzyl Glucosinolate Production in Saccharomyces cerevisiae. Journal of Agricultural and Food Chemistry - ACS Publications.

- Singh, P., & Kumar, V. (2020). Importance of Fluorine in Benzazole Compounds. PMC - NIH.

- Unknown Author. (n.d.). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions.

- Meunier, B., et al. (2004). Mechanism of oxidation reactions catalyzed by cytochrome p450 enzymes. Semantic Scholar.

- Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ResearchGate.

- Daflon-Yunes, N., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed.

- Unknown Author. (n.d.). Structure–activity relationship of thio/semicarbazide-based benzyloxy derivatives.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorine in Pharmaceutical Chemistry: Enhancing Stability and Potency.

- Unknown Author. (n.d.). Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition.

- Unknown Author. (2024). New class of thio/semicarbazide-based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors. ResearchGate.

- Khan, I., et al. (2025). Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies.

- Peterson, Y. K., et al. (2015). Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics. PMC - NIH.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. courses.washington.edu [courses.washington.edu]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. tandfonline.com [tandfonline.com]

- 9. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nuvisan.com [nuvisan.com]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. bioivt.com [bioivt.com]

- 20. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 24. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

The Fulcrum of Synthesis: A Technical Guide to the Versatility of Substituted Arylmethanol Scaffolds in Organic Synthesis

Abstract

Substituted arylmethanols, particularly diarylmethanols and their heteroaromatic analogues, represent a cornerstone of modern organic synthesis. Their intrinsic reactivity, coupled with the stereochemical possibilities at the benzylic carbon, renders them exceptionally versatile scaffolds. This technical guide provides an in-depth exploration of the synthesis and functionalization of these critical intermediates. We will delve into the mechanistic underpinnings of key synthetic strategies, from catalytic asymmetric aryl additions to innovative cross-coupling methodologies. Furthermore, this guide will illuminate the profound impact of arylmethanol scaffolds in the rational design and development of pharmaceuticals, advanced materials, and fine chemicals. Detailed experimental protocols and visual workflows are provided to bridge theoretical concepts with practical laboratory applications, offering researchers and drug development professionals a comprehensive resource to leverage the full potential of this privileged structural motif.

Introduction: The Strategic Importance of the Arylmethanol Core

The arylmethanol scaffold, characterized by a hydroxyl-bearing carbon directly attached to at least one aromatic ring, is a deceptively simple yet powerful structural unit. Its significance in the landscape of organic chemistry stems from a confluence of factors:

-

Prevalence in Bioactive Molecules: The diarylmethane motif, readily accessible from diarylmethanol precursors, is a privileged pharmacophore found in a wide array of therapeutic agents, including antihistamines, antidepressants, and antimuscarinics.[1][2] The ability to precisely control the stereochemistry and substitution patterns on the aryl rings is paramount in modulating the pharmacological activity of these drugs.

-

Synthetic Hub: The benzylic hydroxyl group is a versatile functional handle, amenable to a vast toolbox of synthetic transformations. It can be readily oxidized to the corresponding carbonyl, displaced in nucleophilic substitution reactions, or activated for various cross-coupling reactions.[3][4][5] This reactivity allows for the divergent synthesis of complex molecular architectures from a common arylmethanol intermediate.

-

Tunable Properties: The electronic and steric properties of the aryl substituents can be systematically varied to fine-tune the reactivity of the arylmethanol and the properties of the final products. This tunability is crucial in applications ranging from medicinal chemistry, where it influences drug-receptor interactions, to materials science, where it can dictate photophysical or electronic characteristics.[6]